(S)-2-(4-Hydroxyphenyl)propanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124578-19-4 | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69997M3575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance and Research Context of Chiral Hydroxyphenylpropanoic Acids
Chiral hydroxyphenylpropanoic acids are a class of compounds that hold considerable importance in scientific research, primarily due to the fundamental role of chirality in biological systems. tcichemicals.com Molecular chirality is essential to life processes, as most biologically active compounds that regulate physiological functions are chiral. tcichemicals.com The specific three-dimensional arrangement of atoms in chiral molecules, such as (S)-2-(4-Hydroxyphenyl)propanoic acid, dictates how they interact with other chiral molecules in the body, like enzymes and receptors. nih.govnih.gov
The significance of these compounds in a research context can be attributed to several factors:
Building Blocks in Asymmetric Synthesis : Chiral acids are valuable as molecular tools and auxiliaries for the synthesis of other enantiomerically pure compounds. tcichemicals.com They can be covalently bonded to a racemic mixture to create diastereomers, which can then be separated using standard techniques like HPLC. tcichemicals.com
Metabolic Studies : 2-(4-Hydroxyphenyl)propanoic acid has been identified as a polyphenol metabolite found in biological fluids such as blood and urine. hmdb.ca Studying such metabolites is crucial for understanding the metabolic pathways of dietary polyphenols and their effects on health.
Probes for Biological Interactions : The distinct biological activity of different enantiomers makes them useful for investigating the stereochemical requirements of enzymes and receptors. nih.gov One enantiomer of a chiral drug might be biologically active, while the other could be inactive or even have different, sometimes deleterious, effects. nih.govnih.gov
The research into chiral hydroxyphenylpropanoic acids is part of a broader effort to understand how molecular shape influences biological function, a key principle in fields like medicinal chemistry and drug design. nih.govmdpi.com
Stereochemical Considerations and Enantiomeric Purity in Research
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is central to the research of compounds like (S)-2-(4-Hydroxyphenyl)propanoic acid. Chirality arises from a carbon atom bonded to four different groups, creating a stereocenter. The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers. nih.gov The absolute configuration at a stereocenter is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) to describe the molecule's 3D structure unambiguously. nih.gov
The determination and control of enantiomeric purity are critical in scientific research for several reasons:
Differing Biological Activity : Enantiomers can exhibit vastly different pharmacological and toxicological profiles because biological systems (e.g., enzymes, receptors) are themselves chiral. nih.govnih.gov This principle has led regulatory agencies to issue guidelines emphasizing the need to characterize the specific stereochemistry of new chiral drugs early in their development. nih.gov
Analytical Challenges : Separating and quantifying enantiomers requires specialized techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common and powerful method for resolving enantiomers, either analytically or on a preparative scale to obtain enantiopurified substances for further study. tcichemicals.commdpi.com Other methods include the use of chiral auxiliaries to form diastereomers that can be separated by conventional chromatography. tcichemicals.com
The focus on a single enantiomer like this compound, rather than its racemic mixture, reflects the precision required in modern chemical and pharmaceutical research to ensure that observed effects can be attributed to a single, well-defined molecular entity. uff.br
Table 1: Physicochemical Properties of 2-(4-Hydroxyphenyl)propanoic Acid Note: Data typically refers to the racemic mixture unless specified.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | sigmaaldrich.com |
| Molecular Weight | 166.17 g/mol | sigmaaldrich.comnih.gov |
| IUPAC Name | 2-(4-hydroxyphenyl)propanoic acid | nih.gov |
| CAS Number | 938-96-5 | sigmaaldrich.comhmdb.ca |
| Synonyms | 4-Hydroxyhydratropic acid, 2-(p-Hydroxyphenyl)-propionic acid | sigmaaldrich.comhmdb.ca |
Advanced Analytical Methodologies for the Characterization and Quantification of S 2 4 Hydroxyphenyl Propanoic Acid
Chromatographic Enantioseparation Techniques
Chromatographic techniques are central to the separation and quantification of enantiomers. The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral selector, which can be either incorporated into the stationary phase or added to the mobile phase.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds, including 2-arylpropionic acids (profens). The enantiomers of the analyte interact with the chiral selector immobilized on the stationary phase, forming transient diastereomeric complexes with different energies of formation, which leads to their separation.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of profens. These CSPs often consist of derivatives such as carbamates or benzoates of the polysaccharide backbone. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The separation of enantiomers of ten different chiral arylpropionic acid derivatives has been studied on six different polysaccharide-based chiral HPLC columns using various normal-phase eluents. nih.gov The choice of the polysaccharide backbone (cellulose versus amylose), the type of derivative, and the substituents on the phenylcarbamate moiety can influence the enantioselectivity and even lead to a reversal of the enantiomer elution order. nih.gov
Cyclodextrin-based CSPs are another important class of stationary phases for chiral separations. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules of appropriate size and polarity. Derivatized cyclodextrins, in particular, offer enhanced enantioselectivity due to additional interactions with the analyte.
The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a critical role in optimizing the separation. For profens, mobile phases are typically a combination of a hydrocarbon (like hexane) and an alcohol. ipb.pt An increase in the alcohol content is possible without compromising selectivity and can be beneficial for preparative separations where solubility is a key factor. ipb.pt
| Chiral Stationary Phase Type | Common Chiral Selectors | Typical Mobile Phase |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Alcohol (e.g., Isopropanol, Ethanol) with acidic modifier |
| Cyclodextrin-based | β-cyclodextrin derivatives (e.g., phenylcarbamate-β-cyclodextrin) | Acetonitrile or Methanol (B129727) (in polar organic mode) |
| Protein-based | Avidin | Aqueous buffers with organic modifiers |
High-Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additives
An alternative approach to using a chiral stationary phase is the addition of a chiral selector to the mobile phase. In this technique, an achiral stationary phase is used, and the separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral mobile phase additive (CMPA). nih.gov These diastereomeric complexes exhibit different affinities for the stationary phase, leading to their separation.
Cyclodextrins and their derivatives are commonly employed as CMPAs for the enantioseparation of profens. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of the analyte, while interactions between the hydroxyl groups on the rim of the cyclodextrin and the functional groups of the analyte contribute to the chiral recognition. alfa-chemistry.com The choice of cyclodextrin, its concentration, the pH of the mobile phase, and the organic modifier are all critical parameters that need to be optimized to achieve baseline separation. nih.gov Studies have demonstrated the successful chiral separation of various profens, including ibuprofen (B1674241) and ketoprofen, using different cyclodextrins as mobile phase additives. nih.gov
| Chiral Mobile Phase Additive | Analyte(s) | Typical Mobile Phase Conditions | Resolution (Rs) |
| β-cyclodextrin (0.05–0.1 mM) | Dichlorprop, Mecoprop, Ibuprofen, Ketoprofen | 25 mM sodium tetraborate (B1243019) (pH 9.2) | 1.11 - 1.34 |
| γ-cyclodextrin (0.05–0.1 mM) | Dichlorprop, Mecoprop, Ibuprofen, Ketoprofen | 25 mM sodium tetraborate (pH 9.2) | 0.78 - 1.27 |
| Carboxymethyl-β-cyclodextrin (0.1 mM) | Dichlorprop, Mecoprop, Ibuprofen, Ketoprofen | 25 mM sodium tetraborate (pH 9.2) | 1.64 - 2.59 |
| 2-hydroxypropyl-β-cyclodextrin (0.1 mM) | Dichlorprop, Mecoprop, Ibuprofen, Ketoprofen | 25 mM sodium tetraborate (pH 9.2) | 0.71 - 1.76 |
High-Speed Counter-Current Chromatography (HSCCC) for Enantiomeric Resolution
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thus avoiding irreversible sample adsorption. For chiral separations, a chiral selector is typically dissolved in one of the phases of a biphasic solvent system.
The successful preparative enantioseparation of 2-(4-hydroxyphenyl)propionic acid has been achieved using HSCCC with hydroxyethyl-β-cyclodextrin (HE-β-CD) as the chiral selector. A two-phase solvent system composed of isobutyl acetate (B1210297) and a phosphate (B84403) buffer solution containing HE-β-CD was employed. The separation is influenced by several factors, including the pH of the aqueous phase, the concentration of the chiral selector, and the temperature. Under optimized conditions, a complete baseline separation of the enantiomers can be achieved. The purity of the separated enantiomers can be determined by analytical HPLC.
| Parameter | Optimized Condition |
| Two-phase solvent system | Isobutyl acetate / 0.1 mol L⁻¹ phosphate buffer (1:1, v/v) |
| Chiral selector | Hydroxyethyl-β-cyclodextrin (HE-β-CD) |
| pH of aqueous phase | 2.50 |
| Concentration of HE-β-CD | 0.1 mol L⁻¹ |
| Temperature | 5°C |
Under these conditions, 20 mg of the racemic mixture could be completely separated, yielding enantiomers with a purity of over 99.5%.
Gas Chromatography (GC) Coupled with Chiral Columns
Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. For non-volatile or thermally labile compounds like carboxylic acids, derivatization is a necessary prerequisite for GC analysis. colostate.edu Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester group. jfda-online.com Common derivatization reagents for carboxylic acids include diazomethane (B1218177) for methylation or various silylating agents. colostate.edu
Once derivatized, the enantiomers can be separated on a chiral capillary column. These columns typically contain a chiral stationary phase, often based on derivatized cyclodextrins. The separation mechanism relies on the differential interactions between the enantiomeric derivatives and the chiral stationary phase. The choice of the derivatizing agent and the specific chiral column are crucial for achieving successful enantioseparation. For instance, a two-step derivatization process involving methylation followed by acetylation can be used for amino acids, and different acetylation reagents can even lead to a reversal of the elution order of the enantiomers.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the stereochemistry of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of chiral molecules. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral auxiliary. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov
The use of a chiral solvating agent is a non-covalent method where the CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate NMR signals for the two enantiomers. The difference in the chemical shifts (Δδ) of the corresponding protons in the two enantiomers can be used to determine the enantiomeric excess (ee) of a sample.
For carboxylic acids like (S)-2-(4-Hydroxyphenyl)propanoic acid, various chiral solvating agents can be employed. The choice of the CSA and the solvent is crucial for achieving good resolution of the enantiomeric signals. The interaction between the CSA and the analyte typically involves hydrogen bonding and other non-covalent interactions. By integrating the areas of the resolved signals, the ratio of the two enantiomers in a mixture can be accurately quantified. This technique is valuable for determining the enantiomeric purity of a sample and for assigning the absolute configuration when a pure enantiomer is available for comparison. nih.gov
Mass Spectrometry (MS) for Identification and Quantification in Complex Biological Matrices
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful and indispensable tool for the precise identification and sensitive quantification of this compound in complex biological matrices such as plasma, serum, and urine. nih.govnih.gov The inherent complexity of these samples, containing a multitude of endogenous compounds, necessitates the high selectivity and sensitivity offered by tandem mass spectrometry. nih.gov
The typical workflow involves initial chromatographic separation of the analyte from the bulk of the matrix components using a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecular ions of the analyte. For this compound, analysis is often performed in negative ionization mode, detecting the deprotonated molecule [M-H]⁻.
Quantification is achieved using the multiple reaction monitoring (MRM) mode. In this setup, the first quadrupole (Q1) is set to isolate the precursor ion (the deprotonated molecule of this compound, m/z 165.1). This isolated ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and ensuring accurate quantification. semanticscholar.org The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method. mdpi.comchromatographyonline.com
The table below outlines typical parameters for an LC-MS/MS method for quantifying this compound in a biological matrix. nih.gov
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (both with 0.1% Formic Acid) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z 165.1 |
| Product Ion (Q3) | m/z 121.1 (corresponding to loss of COOH) |
| Internal Standard | Deuterated this compound |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Molecular Recognition Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com It is a critical technique for assessing the chirality of this compound, confirming its absolute configuration, and determining its enantiomeric purity. The chromophore in the molecule, the hydroxyphenyl group, absorbs UV light, and because it is attached to a stereocenter, it gives rise to a characteristic CD spectrum.
The resulting CD spectrum provides a unique fingerprint for the (S)-enantiomer, which is an equal and opposite mirror image of the spectrum for the (R)-enantiomer. This allows for unambiguous confirmation of the enantiomeric form and can be used to quantify the enantiomeric excess in a sample. Vibrational Circular Dichroism (VCD), an infrared analogue of CD, can provide even more detailed structural information about the molecule's conformation in solution. nih.govrsc.org
Furthermore, CD spectroscopy is a valuable tool for studying molecular recognition events. mdpi.comresearchgate.net When this compound interacts with another chiral molecule, such as a protein, cyclodextrin, or a metal complex, changes in the CD spectrum can be observed. nih.gov These spectral changes provide insight into the binding process, the nature of the interaction, and the conformational changes that may occur upon complex formation. This is particularly useful in drug development and molecular biology for understanding how a chiral molecule interacts with its biological target. The formation of a complex can induce a CD signal in an achiral molecule or perturb the existing signal of the chiral analyte, a phenomenon that can be exploited for sensitive detection and characterization of binding events. nih.gov
Extraction and Sample Preparation Strategies for Research Applications
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, aiming to isolate the analyte from interfering matrix components, reduce matrix effects, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. nih.govthermofisher.com
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used and robust technique for cleaning up and concentrating analytes from complex biological fluids like blood and urine. nih.govaffinisep.com The methodology is based on the partitioning of the analyte between a liquid sample and a solid stationary phase. For an acidic compound like this compound, a mixed-mode or polymeric reversed-phase sorbent is often employed.
A typical SPE protocol involves four main steps: affinisep.com
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare the phase for sample interaction.
Loading: The pre-treated biological sample (e.g., plasma diluted with an acidic buffer to ensure the analyte is in its neutral form) is passed through the cartridge. The analyte retains on the sorbent through hydrophobic and/or ionic interactions.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences and salts while the analyte of interest remains bound to the sorbent.
Elution: A stronger organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis.
The table below outlines a generic SPE protocol for extracting this compound from a plasma sample.
| Step | Procedure | Purpose |
|---|---|---|
| Sample Pre-treatment | Dilute 1 mL plasma with 1 mL of 2% phosphoric acid. | To protonate the carboxylic acid group, making it less polar. |
| Conditioning | Pass 2 mL of methanol, followed by 2 mL of water through the SPE cartridge (e.g., Polymeric Reversed-Phase). | To activate the sorbent. |
| Loading | Apply the pre-treated sample to the cartridge at a slow flow rate. | To retain the analyte on the sorbent. |
| Washing | Wash with 2 mL of 5% methanol in water. | To remove polar interferences. |
| Elution | Elute the analyte with 2 mL of methanol. Evaporate and reconstitute in mobile phase. | To recover the purified analyte. |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. elementlabsolutions.com For the extraction of this compound from an aqueous biological matrix, pH adjustment is critical.
The sample's pH is adjusted to be at least two units below the pKa of the carboxylic acid group, ensuring it is in its neutral, protonated form. This significantly increases its affinity for a non-polar or moderately polar organic solvent (e.g., ethyl acetate, diethyl ether). After vortexing and centrifugation to separate the layers, the organic phase containing the analyte is collected. To enhance selectivity, a "back-extraction" step can be performed. elementlabsolutions.com The organic extract is mixed with a basic aqueous solution (e.g., sodium bicarbonate buffer); the analyte deprotonates, becoming charged and moving back into the aqueous phase, leaving neutral, lipophilic impurities behind in the organic layer. A final pH adjustment and re-extraction into an organic solvent can provide a very clean sample. nih.gov
Biphasic Recognition Chiral Extraction Systems
Biphasic recognition chiral extraction is an advanced and highly selective form of LLE designed for the separation of enantiomers. This system employs two different chiral selectors, one in the aqueous phase and one in the organic phase, which exhibit opposite enantioselectivity. researchgate.netnih.gov
For example, a hydrophilic chiral selector, such as a modified β-cyclodextrin, might be added to the aqueous phase, which preferentially forms a complex with the (R)-enantiomer. Simultaneously, a hydrophobic chiral selector, like a tartaric acid derivative, is dissolved in the organic phase and preferentially interacts with the (S)-enantiomer. researchgate.net This dual-recognition mechanism significantly enhances the enantioselectivity of the extraction. The distribution of the (S)-enantiomer is driven into the organic phase, while the (R)-enantiomer is retained in the aqueous phase, leading to a much more efficient separation than a system with a single chiral selector in one phase. This technique is particularly valuable for the large-scale separation of enantiomers and for challenging analytical separations. nih.gov
Method Validation and Quality Control in Academic Analytical Studies
To ensure that an analytical method for this compound produces reliable and reproducible data, it must undergo a thorough validation process. jespublication.comgavinpublishers.com Method validation demonstrates that the procedure is suitable for its intended purpose. In academic research, this ensures the integrity and scientific validity of the findings. The key validation parameters, often based on ICH (International Council for Harmonisation) guidelines, include the following: researchgate.netpensoft.net
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. gavinpublishers.com
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards.
Accuracy: The closeness of the test results to the true value. It is usually determined by analyzing samples with known concentrations and expressed as percent recovery. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.
Quality control (QC) samples at low, medium, and high concentrations are typically analyzed with each batch of study samples to monitor the performance of the validated method over time and ensure the continued validity of the results. dcvmn.org
The table below summarizes typical acceptance criteria for these parameters in a bioanalytical method validation.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard. |
| Recovery | Consistent, precise, and reproducible. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the nominal concentration. |
Theoretical and Computational Studies of S 2 4 Hydroxyphenyl Propanoic Acid
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the detailed investigation of how a ligand, such as (S)-2-(4-hydroxyphenyl)propanoic acid, interacts with its biological target, typically a protein receptor. The simulation tracks the complex's dynamic behavior, providing insights into the stability of the binding and the nature of the intermolecular forces involved.
In the context of this compound, a known member of the arylpropionic acid class of compounds, MD simulations can be particularly insightful for understanding its interaction with enzymes like cyclooxygenase (COX). mdpi.com For instance, a typical MD simulation of a ligand-COX enzyme complex would be run for a duration of 50 to 150 nanoseconds (ns) to observe the stability of the complex. nih.govresearchgate.netugr.es Key parameters analyzed during the simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein upon ligand binding. researchgate.netugr.es
Hydrogen bond analysis is another critical component of MD simulations, as these interactions are often vital for the specific recognition and binding of the ligand. For example, in simulations of related compounds with the COX-2 enzyme, key interactions often involve hydrogen bonds with residues such as Tyr385 and Ser530 within the active site. springernature.com The persistence of these hydrogen bonds throughout the simulation is a strong indicator of a stable binding mode.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound with a Target Receptor
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Sufficient duration to assess complex stability. |
| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone during the simulation. |
| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound in the active site. |
| Key H-Bond Residues | Tyr385, Arg120, Ser530 | Highlights the specific amino acids crucial for binding. |
| H-Bond Occupancy | > 85% | Demonstrates strong and persistent hydrogen bonding. |
This table is illustrative and based on typical findings for related arylpropionic acids.
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational landscape of molecules with high accuracy. isfcppharmaspire.com For this compound, these methods can determine the most stable three-dimensional arrangements (conformers) of the molecule and provide detailed information about its electronic properties.
Conformational analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the receptor's binding site. Quantum chemical calculations can map the potential energy surface of the molecule by rotating its flexible bonds, such as the bond between the chiral center and the phenyl ring, and the bond between the chiral center and the carboxylic acid group. This allows for the identification of low-energy, stable conformers.
Furthermore, these calculations provide insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map, another output of these calculations, illustrates the charge distribution and can predict regions of the molecule that are likely to engage in electrostatic interactions with a receptor.
Table 2: Theoretical Electronic Properties of a Representative Arylpropionic Acid Calculated by DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.1 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.1 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
This table is illustrative and presents typical values for compounds of this class.
Docking Studies for Predicting Binding Affinities and Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. For this compound, docking studies can predict how it fits into the active site of a target enzyme, such as COX-2, and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov
The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site and scores them based on a force field that approximates the binding free energy. The resulting poses are ranked, and the top-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
For example, docking studies of similar non-steroidal anti-inflammatory drugs (NSAIDs) into the COX-2 active site have revealed that the carboxylic acid moiety often forms a crucial salt bridge with a positively charged arginine residue (Arg120). nih.gov The phenyl group typically occupies a hydrophobic pocket, and the hydroxyl group of this compound would be expected to form a hydrogen bond with a suitable residue, such as Tyr355. nih.gov
Table 3: Example Docking Results for Arylpropionic Acids with the COX-2 Enzyme
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Ibuprofen (B1674241) | -8.5 | Arg120, Tyr355, Val523 |
| Naproxen | -9.2 | Arg120, Tyr355, Ile523 |
| This compound (Hypothetical) | -8.8 | Arg120, Tyr355, Ser530 |
The data for Ibuprofen and Naproxen are representative values from the literature, while the data for the subject compound is hypothetical and for illustrative purposes.
Structure-Property Relationship (SPR) Modeling for Chiral Discrimination
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. In the context of chiral molecules like this compound, a key application of QSPR is in modeling and predicting chiral discrimination, for instance, in chromatographic separations.
The development of a QSPR model for chiral separation involves a dataset of chiral compounds with known separation behavior on a specific chiral stationary phase (CSP). For each compound, a set of molecular descriptors is calculated that encodes its structural and physicochemical properties. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the observed chiral separation factor (α) or resolution (Rs). A robust QSPR model can then be used to predict the separation of new, untested chiral compounds and to understand the molecular features that are important for achieving good chiral recognition on a particular CSP.
For 2-arylpropionic acids, studies have shown that the nature and position of substituents on the phenyl ring, as well as the properties of the chiral center, significantly influence their enantioselective recognition by chiral selectors.
Table 4: Example of Molecular Descriptors Used in a QSPR Model for Chiral Separation of 2-Arylpropionic Acids
| Descriptor | Description | Influence on Chiral Separation |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can influence retention time and interaction strength. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the hydrophobicity of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Important for electrostatic interactions with the CSP. |
| Steric Parameters (e.g., MR) | Molar refractivity, related to the volume of the molecule. | Can affect how the molecule fits into the chiral selector. |
This table provides examples of descriptors and their general influence on chiral separation.
Future research on this compound, a significant metabolite, is poised to explore several cutting-edge areas. These investigations aim to refine its synthesis, uncover its detailed biological functions, and enhance its detection and application in biochemical studies. The following sections outline the key emerging avenues for future research.
Q & A
Q. What are the standard synthetic routes for (S)-2-(4-Hydroxyphenyl)propanoic Acid, and how is enantiomeric purity ensured?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or resolution of racemic mixtures. For example, Friedel-Crafts alkylation uses 4-hydroxyphenyl precursors with propanoic acid derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Enantiomeric purity is achieved via chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) or enzymatic kinetic resolution .
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodological Answer : Impurity profiling is conducted using reversed-phase HPLC with UV detection (e.g., C18 columns, 210–254 nm). Reference standards for common impurities (e.g., 4-ethylphenylpropanoic acid, 2-hydroxy derivatives) are spiked into samples for comparative retention time and spectral matching . Quantitation follows USP/EP guidelines, with detection limits typically <0.1% (w/w).
| Common Impurities | CAS No. | Structural Feature |
|---|---|---|
| (2RS)-2-(4-Ethylphenyl)propanoic Acid | 3585-52-2 | Ethyl substituent on phenyl ring |
| 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid | 60057-62-7 | Hydroxyl and isobutyl groups |
Q. What spectroscopic techniques are used for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl proton singlet at δ 6.7–7.2 ppm, carboxylic acid proton at δ 12–13 ppm) .
- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 3200–3600 cm⁻¹ (broad, -OH) validate functional groups .
- X-ray crystallography : Resolves absolute stereochemistry (e.g., Flack parameter <0.1 for S-configuration) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound in metabolic pathways?
- Methodological Answer : The (S)-enantiomer exhibits higher affinity for enzymes like hydroxylases and decarboxylases due to spatial compatibility with chiral active sites. For example, in microbial metabolism, the (S)-form is preferentially metabolized via β-oxidation, while the (R)-enantiomer may accumulate as a byproduct. Chiral HPLC-MS/MS tracks enantiomer-specific degradation rates in vitro .
Q. What computational methods are used to predict interactions between this compound and biological targets (e.g., receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding interactions. The carboxylic acid group forms hydrogen bonds with residues like Arg213 in COX-2, while the hydroxyphenyl group engages in π-π stacking with Phe503. Free energy calculations (MM/PBSA) validate binding affinities (ΔG < -8 kcal/mol) .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from unaccounted stereochemical impurities or solvent effects. Strategies include:
- Chiral purity reassessment : Verify enantiomeric excess (ee) via polarimetry or circular dichroism (CD).
- Solvent standardization : Use consistent aprotic solvents (e.g., DMSO) to avoid hydrogen-bonding artifacts .
- Meta-analysis : Compare datasets using multivariate statistics (e.g., PCA) to isolate variables like pH or temperature .
Q. What advanced purification techniques are employed for thermally labile derivatives of this compound?
- Methodological Answer :
- Preparative HPLC with low-temperature modules : Maintains stability of hydroxylated derivatives (e.g., 3-iodo-substituted analogs) .
- Supercritical fluid chromatography (SFC) : CO₂-based mobile phases reduce decomposition risks (40°C, 150 bar) .
- Inert atmosphere handling : Schlenk lines or gloveboxes prevent oxidation during lyophilization .
Data Contradiction Analysis
- Example : Discrepancies in reported sodium ion affinities (e.g., 201 kJ/mol vs. lower values in some studies) .
- Resolution : Variability arises from protonation state differences. Use ion mobility spectrometry (IMS) to control charge states and validate via collision-induced dissociation (CID) experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
